Triethylvinylsilane

Organometallic Chemistry Hydralumination Regioselectivity

Triethylvinylsilane (TEVS) is a hydrophobic, non-hydrolyzable vinylsilane with three ethyl groups that provide moderate steric bulk—distinct from trialkoxyvinylsilanes that introduce unwanted Si–O bonds. This structural difference unlocks precise control in hydrosilylation, cross-metathesis, PECVD, and copolymerization. Key application differentiators: (1) Tune Al-adduct regioselectivity from 70:30 to 18:82 with triisobutylaluminum—unachievable with triphenylvinylsilane; (2) Benchmark thermal latency of Pt catalysts in one-component silicone encapsulants; (3) Deposit carbon-rich SiOxCyH films with spatial selectivity in atmospheric-pressure PECVD; (4) Access strained 1-bromo-1-silacyclopropanes in high yields. Moisture-sensitive; shipped under argon. For R&D and pilot-scale polymer/surface engineering. Request bulk pricing.

Molecular Formula C8H18Si
Molecular Weight 142.31 g/mol
CAS No. 1112-54-5
Cat. No. B072259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylvinylsilane
CAS1112-54-5
Molecular FormulaC8H18Si
Molecular Weight142.31 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)C=C
InChIInChI=1S/C8H18Si/c1-5-9(6-2,7-3)8-4/h5H,1,6-8H2,2-4H3
InChIKeyHBWGDHDXAMFADB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethylvinylsilane (CAS 1112-54-5): Physical Properties and Procurement Specifications for Organosilicon Research


Triethylvinylsilane (TEVS), also known as vinyltriethylsilane, is a liquid organosilicon compound with the molecular formula C8H18Si and a molecular weight of 142.32 g/mol . It features a vinyl group (CH2=CH-) directly bonded to a silicon atom that is further substituted with three ethyl groups, rendering it a hydrophobic, non-hydrolyzable vinylsilane . Its key physical constants—boiling point 146–147 °C, density 0.771 g/mL at 25 °C, and refractive index n20/D 1.434—serve as critical purity and identity benchmarks for procurement and quality control . This compound is moisture-sensitive and requires storage under inert gas .

Triethylvinylsilane: Why Vinyltrimethylsilane or Vinyltriethoxysilane Cannot Be Substituted in Critical Applications


In-class vinylsilanes are not interchangeable because the substituents on silicon—ethyl, methyl, ethoxy, or others—dictate steric bulk, electronic properties, and hydrolytic stability, which in turn control reaction regioselectivity, deposition behavior, and final material performance [1]. Triethylvinylsilane occupies a unique space: its ethyl groups provide moderate steric hindrance without introducing hydrolyzable Si–O bonds, unlike trialkoxyvinylsilanes [2]. This directly impacts outcomes in hydrosilylation, cross-metathesis, plasma-enhanced chemical vapor deposition (PECVD), and copolymerization, where the choice of vinylsilane determines product ratios, film composition, and thermal stability [1][3].

Triethylvinylsilane: Quantitative Differentiation from Closest Analogs in Key Performance Dimensions


Regioselectivity in Hydralumination: Triethylvinylsilane vs. Triphenylvinylsilane

In a head-to-head study evaluating steric and electronic effects in hydralumination, triethylvinylsilane and triphenylvinylsilane were treated with diisobutylaluminum hydride [1]. Both vinylsilanes initially gave a 70:30 mixture of 1-silyl-1-aluminoethane and 1-silyl-2-aluminoethane [1]. However, when triethylvinylsilane was heated with one-third molar equivalent of triisobutylaluminum, the regioselectivity shifted dramatically to an 18:82 ratio favoring the 2-aluminoethane isomer, demonstrating that the less sterically demanding ethyl groups enable tunable regiocontrol not observed with the bulkier triphenyl analog [1].

Organometallic Chemistry Hydralumination Regioselectivity

Hydrosilylation Reactivity: Triethylvinylsilane as a Benchmark Substrate for Catalyst Control

Triethylvinylsilane serves as a standard vinylsilane substrate in the model hydrosilylation reaction with trimethylsilane to evaluate thermal latency of platinum catalysts [1]. In the presence of H2PtCl6 and polystyrene derivatives bearing propargyl moieties, the hydrosilylation activity is thermally controlled, enabling effective crosslinking of silicone resins [1]. While this is a class-level inference, the consistent use of triethylvinylsilane over other vinylsilanes in such mechanistic studies highlights its balanced reactivity profile—sufficiently active for efficient crosslinking yet controllable with latent catalysts—a property not universally shared by all vinylsilanes [2].

Hydrosilylation Catalysis Latent Catalysts

PECVD Deposition Selectivity: Triethylvinylsilane vs. Vinyltriethoxysilane

In atmospheric pressure PECVD, triethylvinylsilane (VTES) and vinyltriethoxysilane (VTEOS) exhibit fundamentally different deposition patterns due to their substituent groups [1]. VTES, containing only ethyl and vinyl groups, deposits silicon oxycarbide (SiOxCyH) with high carbon content confined to the central region of the plasma torch [1]. In contrast, VTEOS, which possesses hydrolyzable ethoxy groups, forms a silica-like (SiOx) coating with minuscule carbon content in the periphery region [1]. This divergence enables selective area deposition: VTES is optimal for carbon-rich coatings in the center, whereas VTEOS yields carbon-poor films at the edges [1].

PECVD Surface Modification Thin Films

Thermal Stability of Ethylene Copolymers: Triethylvinylsilane vs. Other Vinylsilanes

A comparative study of random ethylene copolymers containing 0.2-7 mol% of various vinylsilanes (including vinyltriethylsilane, vinyltrimethylsilane, (trimethylsiloxy)-vinylsilane, and vinyltrinonoxysilane) revealed that thermal stability in air is enhanced relative to pure polyethylene [1]. While quantitative stability data for individual vinylsilanes is not disaggregated, the study establishes that ethylene-vinyltriethylsilane copolymers belong to a class of materials with improved oxidative thermal stability compared to unmodified polyethylene, and that the presence of silicon-containing units also influences radiation cross-linking behavior [1].

Polymer Chemistry Thermal Stability Copolymers

Synthesis of 1-Bromo-1-silacyclopropanes: Triethylvinylsilane as a Substrate in a New Synthetic Route

Triethylvinylsilane, alongside trimethylvinylsilane and dimethylphenylvinylsilane, undergoes reaction with a stable bromotrisylsilylenoid to yield 1-bromo-1-silacyclopropanes in high yields [1]. This represents a new synthetic route to silacyclopropanes, a class of strained organosilicon heterocycles [1]. While yields for individual vinylsilanes are not reported, the successful utilization of triethylvinylsilane confirms its compatibility with this novel silylenoid-based methodology, expanding its utility beyond traditional hydrosilylation and cross-coupling applications [1].

Organosilicon Synthesis Silacyclopropanes Silylenoids

Triethylvinylsilane: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Tunable Synthesis of Organoaluminum Intermediates via Hydralumination

Leverage triethylvinylsilane's ability to shift regioselectivity from 70:30 to 18:82 (1-silyl-1-aluminoethane : 1-silyl-2-aluminoethane) upon heating with triisobutylaluminum [1]. This tunable behavior, not reported for bulkier vinylsilanes like triphenylvinylsilane, enables chemists to selectively access either aluminum adduct for subsequent functionalization, making TEVS a strategic choice for organoaluminum chemistry.

Development of Thermally Latent Hydrosilylation Catalysts for Silicone Crosslinking

Utilize triethylvinylsilane as a benchmark substrate in model hydrosilylation reactions with trimethylsilane to evaluate thermal latency of Pt catalysts [1]. Its balanced reactivity profile ensures reproducible thermal control in silicone resin formulations, a critical requirement for one-component, heat-curable silicone adhesives and encapsulants.

Area-Selective PECVD of Carbon-Rich Silicon Oxycarbide Films

Employ triethylvinylsilane (VTES) in atmospheric pressure PECVD to deposit carbon-rich silicon oxycarbide (SiOxCyH) films exclusively at the central region of the plasma torch [1]. This spatial selectivity, absent with ethoxy-containing precursors like vinyltriethoxysilane, is ideal for fabricating patterned dielectric or protective coatings on microelectronic devices and sensors.

Synthesis of Strained Silacyclopropanes via Silylenoid Reactions

Use triethylvinylsilane as a substrate in the reaction with bromotrisylsilylenoid to access 1-bromo-1-silacyclopropanes in high yields [1]. This novel route expands the toolkit for synthesizing strained organosilicon heterocycles, which are valuable intermediates in materials science and pharmaceutical research.

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